molecular formula C10H14N2O B15226082 2-Methoxy-6-(pyrrolidin-2-yl)pyridine

2-Methoxy-6-(pyrrolidin-2-yl)pyridine

Cat. No.: B15226082
M. Wt: 178.23 g/mol
InChI Key: UPHCXGGGRJAODD-UHFFFAOYSA-N
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Description

2-Methoxy-6-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a pyrrolidinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of the methoxy and pyrrolidinyl substituents. One common method includes:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution or addition reactions involving pyrrolidine and an appropriate electrophile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the substituents, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles and electrophiles suitable for substitution reactions include halides, alkoxides, and amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-Methoxy-6-(pyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methoxy-6-(pyrrolidin-2-yl)pyridine exerts its effects depends on its interactions with molecular targets. The pyridine ring can participate in π-π stacking interactions, while the methoxy and pyrrolidinyl groups can form hydrogen bonds and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

    2-Methoxypyridine: Lacks the pyrrolidinyl group, making it less sterically hindered and potentially less interactive with certain targets.

    6-(Pyrrolidin-2-yl)pyridine: Lacks the methoxy group, which may reduce its solubility and alter its electronic properties.

    2-Methoxy-6-(piperidin-2-yl)pyridine: Similar structure but with a piperidine ring instead of pyrrolidine, which can affect its conformational flexibility and binding properties.

Uniqueness: 2-Methoxy-6-(pyrrolidin-2-yl)pyridine is unique due to the combination of the methoxy and pyrrolidinyl groups, which confer distinct electronic and steric properties. These features can enhance its interactions with specific molecular targets and make it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-methoxy-6-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C10H14N2O/c1-13-10-6-2-4-9(12-10)8-5-3-7-11-8/h2,4,6,8,11H,3,5,7H2,1H3

InChI Key

UPHCXGGGRJAODD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2CCCN2

Origin of Product

United States

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